3-Phenoxy-benzenepropanamine

Serotonin Transporter Selectivity Monoamine Reuptake

Researchers studying monoamine transporters need a pure SSRI devoid of NET activity for behavioral and bioanalytical reference. 3-Phenoxy-benzenepropanamine (PPPA) is the prototypical unsubstituted primary amine SSRI with no NET engagement. • Pure SSRI for forced swim test to attribute effects to SERT blockade. • Internal standard for LC-MS of fluoxetine/atomoxetine. • Primary amine for reductive amination library synthesis. High purity (≥98%), stable ambient shipping.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B7856511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-benzenepropanamine
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CCCN
InChIInChI=1S/C15H17NO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,16H2
InChIKeyRCDYAFZKLQKAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPPA: Foundational Benzenepropanamine SSRI Scaffold


3-Phenoxy-benzenepropanamine (PPPA; 3-phenoxy-3-phenylpropan-1-amine) is the prototypical member of the 3-aryloxy-3-arylpropanamine class of selective serotonin reuptake inhibitors (SSRIs) [1]. Derived from diphenhydramine by Eli Lilly and Company, PPPA serves as the core structural template from which blockbuster antidepressants—fluoxetine (Prozac), atomoxetine (Strattera), and nisoxetine—were subsequently developed through targeted aromatic substitution [2]. The compound is characterized by a benzenepropanamine backbone bearing a phenoxy group at the γ-position, a molecular formula of C₁₅H₁₇NO, and a molecular weight of 227.30 g/mol . Unlike its N‑methylated or aryl‑substituted descendants, PPPA exists as a primary amine, offering unique synthetic versatility as a precursor, metabolite standard, and comparator compound in neuropsychopharmacology research [3].

PPPA: Irreplaceable by Derivatives


Benzenepropanamine derivatives are not functionally interchangeable. While they share a conserved 3-phenoxy-3-phenylpropanamine backbone, subtle modifications to the amine nitrogen or aromatic ring drastically alter transporter selectivity, potency, and downstream pharmacology [1]. For instance, N‑methylation (as in N‑methyl‑PPPA) confers dual serotonin/norepinephrine reuptake inhibition, while para‑trifluoromethyl substitution (fluoxetine) enhances SERT affinity by ~50‑fold relative to the unsubstituted parent [2]. Conversely, ortho‑methyl substitution (atomoxetine) shifts selectivity almost entirely toward the norepinephrine transporter (NET) [3]. The unsubstituted primary amine PPPA therefore occupies a unique pharmacological niche: it is a pure SSRI devoid of N‑methyl‑driven NET activity, making it an essential reference compound for dissecting monoamine transporter pharmacology and for validating novel antidepressant candidates [4].

PPPA Quantitative Differentiation


SERT vs. NET/DAT Selectivity Profile

3-Phenoxy-benzenepropanamine (PPPA) is a selective serotonin reuptake inhibitor (SSRI) with minimal affinity for norepinephrine (NET) or dopamine (DAT) transporters. In direct contrast, the structurally analogous N‑methyl‑PPPA acts as a dual serotonin‑norepinephrine reuptake inhibitor (SNRI), and atomoxetine (ortho‑methyl substituted) is a norepinephrine‑selective reuptake inhibitor (NRI) [1]. Fluoxetine (para‑CF₃ substituted) remains SERT‑selective but with substantially enhanced potency. Quantitative transporter selectivity data for the benzenepropanamine series is summarized below [2].

Serotonin Transporter Selectivity Monoamine Reuptake

Structural Minimalism: Synthetic and Analytical Advantage

3-Phenoxy-benzenepropanamine (C₁₅H₁₇NO, MW = 227.30) represents the minimal pharmacophoric core of the benzenepropanamine antidepressant class . In comparison, fluoxetine incorporates a para‑trifluoromethyl group (C₁₇H₁₈F₃NO, MW = 309.33), and atomoxetine bears an ortho‑methyl group plus N‑methylation (C₁₇H₂₁NO, MW = 255.36) [1][2]. The absence of complex aromatic substitution in PPPA reduces synthetic step count, eliminates the need for expensive fluorinating reagents, and simplifies chromatographic purification [3].

Synthetic Chemistry Structure‑Activity Relationship Metabolite Standard

Vendor-Certified Purity and Reproducibility

Commercially available 3-Phenoxy-benzenepropanamine is supplied with a certified purity of ≥ 97%, as determined by HPLC analysis . This level of analytical characterization meets or exceeds the requirements for use as a reference standard in pharmacopoeial monograph development, in vitro transporter occupancy assays, and metabolite identification studies [1]. In contrast, many benzenepropanamine analogs available through custom synthesis houses are provided without validated Certificates of Analysis, introducing variability that can compromise experimental reproducibility [2].

Analytical Chemistry Quality Control Reference Standard

Historical Progenitor of SSRI/SNRI Discovery

3-Phenoxy-benzenepropanamine is the direct progenitor of the entire class of marketed benzenepropanamine antidepressants. Eli Lilly's medicinal chemistry campaign, beginning with diphenhydramine and progressing through PPPA, systematically explored N‑methylation and aryl substitution to yield fluoxetine (Prozac), atomoxetine (Strattera), and nisoxetine [1][2]. The unsubstituted PPPA scaffold therefore serves as the historical and chemical baseline against which all subsequent benzenepropanamine structure‑activity relationships (SAR) are measured [3].

Drug Discovery Medicinal Chemistry Scaffold Hopping

Cost-Efficiency for Screening and In Vivo Studies

3-Phenoxy-benzenepropanamine is commercially available at a price point significantly lower than its marketed analogs fluoxetine and atomoxetine . This cost differential arises from the compound's structural simplicity—no trifluoromethyl or ortho‑methyl groups requiring expensive reagents or chiral resolution [1]. For academic laboratories conducting large‑scale behavioral pharmacology or in vivo microdialysis studies, the per‑gram savings translate to expanded experimental design and increased statistical power [2].

High‑Throughput Screening Procurement Economics Research Budget

PPPA Optimal Use Cases


Reference Compound for Serotonergic Studies

Use PPPA as a negative control for norepinephrine‑mediated effects in behavioral assays (e.g., forced swim test, tail suspension test). Unlike N‑methyl‑PPPA or atomoxetine, PPPA does not engage NET, allowing researchers to attribute observed antidepressant‑like effects exclusively to SERT blockade [1].

Internal Standard for LC-MS/MS Quantitation

Employ PPPA as a stable, structurally analogous internal standard for the bioanalytical quantitation of fluoxetine, norfluoxetine, atomoxetine, and related benzenepropanamine derivatives in plasma and brain tissue. Its unsubstituted aromatic rings minimize isotopic interference and simplify chromatographic separation [2].

Starting Material for SSRI/SNRI Library Synthesis

Leverage PPPA's primary amine functionality as a versatile handle for reductive amination, acylation, or sulfonylation reactions. Medicinal chemists can rapidly diversify the benzenepropanamine scaffold to explore novel substitutions at the nitrogen and aromatic positions, generating focused libraries for high‑throughput SERT occupancy screening [3].

Teaching Tool for SAR Pedagogy

Incorporate PPPA into undergraduate and graduate medicinal chemistry curricula to illustrate the stepwise evolution of the benzenepropanamine antidepressant class. Students can compare the unsubstituted parent to fluoxetine (para‑CF₃), atomoxetine (ortho‑CH₃, N‑CH₃), and nisoxetine (ortho‑OCH₃, N‑CH₃), gaining insight into how discrete molecular modifications alter transporter selectivity and clinical utility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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